molecular formula C14H19ClO4S B068533 Tert-butyl 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate CAS No. 175135-88-3

Tert-butyl 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate

Cat. No.: B068533
CAS No.: 175135-88-3
M. Wt: 318.8 g/mol
InChI Key: NEOOYEMYEVIWND-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate is an organic compound that belongs to the class of sulfonyl esters. This compound is characterized by the presence of a tert-butyl ester group and a sulfonyl group attached to a 4-chlorophenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate typically involves the reaction of tert-butyl 2-methylpropanoate with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

    Oxidation Reactions: The sulfonyl group can be oxidized to form sulfonic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of sulfonamide or sulfonate derivatives.

    Reduction: Formation of alcohols or amines.

    Oxidation: Formation of sulfonic acids.

Scientific Research Applications

Tert-butyl 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-[(4-methylphenyl)sulfonyl]-2-methylpropanoate
  • Tert-butyl 2-[(4-fluorophenyl)sulfonyl]-2-methylpropanoate
  • Tert-butyl 2-[(4-bromophenyl)sulfonyl]-2-methylpropanoate

Uniqueness

Tert-butyl 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom enhances the compound’s reactivity and its ability to interact with biological targets, making it a valuable tool in research and industrial applications.

Biological Activity

Tert-butyl 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate (CAS Number: 175135-88-3) is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's structure includes a tert-butyl group, a chlorophenyl moiety, and a sulfonyl functional group, which contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C14H19ClO4S. Key physical properties include:

PropertyValue
Molecular Weight320.82 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
Log P (Octanol-water partition coefficient)Not available

These properties play a crucial role in determining the compound's bioavailability and interaction with biological systems.

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with sulfonamide structures are known for their antibacterial properties. The presence of the chlorophenyl group may enhance this activity by facilitating interactions with bacterial enzymes.
  • Antitumor Activity : Some studies suggest that sulfonamide derivatives can inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
  • Antiviral Activity : Preliminary investigations have indicated potential antiviral effects, possibly through interference with viral replication mechanisms.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study by Murlykina et al. (2013) demonstrated that similar sulfonamide compounds exhibited significant antibacterial activity against various strains, suggesting that this compound may possess comparable effects .
  • Antitumor Potential : Research by Mori et al. (2013) highlighted the antitumor properties of related compounds, noting their ability to induce apoptosis in cancer cells. The study utilized in vitro models to assess cell viability and apoptosis markers .
  • Mechanistic Insights : A detailed analysis using Hirshfeld surface analysis revealed that the compound forms strong intermolecular interactions, which could be critical for its biological activity. This analysis showed significant hydrogen bonding interactions that may stabilize the molecular structure during biological processes .

Comparative Analysis with Related Compounds

To understand the potential of this compound better, it is useful to compare it with other similar compounds in terms of biological activities:

Compound NameAntimicrobial ActivityAntitumor ActivityAntiviral Activity
This compoundModeratePromisingPreliminary
SulfanilamideHighLowNone
SulfadiazineHighModerateNone

This table illustrates that while this compound shows moderate antimicrobial activity and promising antitumor potential, further studies are needed to fully elucidate its antiviral properties.

Properties

IUPAC Name

tert-butyl 2-(4-chlorophenyl)sulfonyl-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClO4S/c1-13(2,3)19-12(16)14(4,5)20(17,18)11-8-6-10(15)7-9-11/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOOYEMYEVIWND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)S(=O)(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379281
Record name tert-Butyl 2-(4-chlorobenzene-1-sulfonyl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-88-3
Record name 1,1-Dimethylethyl 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-(4-chlorobenzene-1-sulfonyl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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